molecular formula C10H7FN4 B13761407 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile

1-(4-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile

Cat. No.: B13761407
M. Wt: 202.19 g/mol
InChI Key: NLPHERXWBGUQQS-UHFFFAOYSA-N
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Description

1-(4-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an aminophenyl group, a fluorine atom, and a carbonitrile group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the aminophenyl group: This step involves the nitration of aniline to form nitroaniline, followed by reduction to obtain 4-aminophenyl.

    Formation of the carbonitrile group: This can be achieved by reacting the intermediate compound with cyanogen bromide or other suitable nitrile-forming reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Condensation: The carbonitrile group can undergo condensation reactions with amines or alcohols to form imines or esters, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:

    1-(4-aminophenyl)-3-fluoro-1H-pyrazole-4-carbonitrile: Similar structure but with a different position of the fluorine atom.

    1-(4-aminophenyl)-5-chloro-1H-pyrazole-4-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carbonitrile: Similar structure but with a different position of the carbonitrile group.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7FN4

Molecular Weight

202.19 g/mol

IUPAC Name

1-(4-aminophenyl)-5-fluoropyrazole-4-carbonitrile

InChI

InChI=1S/C10H7FN4/c11-10-7(5-12)6-14-15(10)9-3-1-8(13)2-4-9/h1-4,6H,13H2

InChI Key

NLPHERXWBGUQQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N2C(=C(C=N2)C#N)F

Origin of Product

United States

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